molecular formula C12H20N2O B1466206 [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine CAS No. 1340410-34-5

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine

Cat. No.: B1466206
CAS No.: 1340410-34-5
M. Wt: 208.3 g/mol
InChI Key: JTWXLFZMNDTXAB-UHFFFAOYSA-N
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Description

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine is a chemical compound with the CAS registry number 1340410-34-5 and a molecular formula of C12H20N2O . It has a predicted molecular weight of 208.30 g/mol and features both hydrogen bond donor and acceptor sites, which can influence its reactivity and interaction with biological systems . This building block is characterized by a piperidine ring substituted with an aminomethyl group at the 3-position, which is further functionalized with a cyclopent-3-ene-1-carbonyl moiety . The cyclopentene ring introduces a site of unsaturation, potentially offering a handle for further chemical modifications via addition reactions across the double bond . Researchers utilize this and related piperidine-based structures as versatile intermediates or building blocks in organic synthesis and medicinal chemistry research for the exploration of novel compounds . The compound is offered with a purity of 95% and higher . It is essential to handle this material with care; predicted hazard statements include warnings that it may be harmful if swallowed and may cause skin and eye irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

[3-(aminomethyl)piperidin-1-yl]-cyclopent-3-en-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c13-8-10-4-3-7-14(9-10)12(15)11-5-1-2-6-11/h1-2,10-11H,3-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWXLFZMNDTXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC=CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopent-3-enecarboxylic Acid Derivatives

  • Cyclopent-3-enecarboxylic acid is a crucial starting material, often converted into esters or acid chlorides as reactive intermediates for subsequent amide bond formation.
  • Typical preparation involves reaction with thionyl chloride in ethanol at low temperatures (5–20 °C) to yield ethyl cyclopent-3-ene-1-carboxylate with yields ranging from 54% to 89% depending on conditions (reaction time, temperature).
Yield (%) Reaction Conditions Notes
89.42 Thionyl chloride, 5–20 °C, 1.5 h Dropwise addition of SOCl2 to 3-cyclopentene-1-carboxylic acid in ethanol; workup with ethyl acetate extraction and washing.
84 Thionyl chloride, 5–20 °C, 0.5 h Similar procedure with shorter reaction time, yielding pale yellow oil.
54 Thionyl chloride, 0–20 °C, overnight Followed by silica gel chromatography for purification; lower yield but high purity.

General Synthetic Route to Target Compound

The preparation of this compound involves coupling the cyclopent-3-ene-1-carbonyl moiety with a piperidin-3-yl methanamine derivative through amide bond formation. The synthetic strategy can be summarized as follows:

Step 1: Preparation of Activated Acid Derivative

  • The cyclopent-3-enecarboxylic acid is converted into an acid chloride or an activated ester (e.g., using thionyl chloride or carbodiimide coupling agents) to facilitate amide bond formation.

Step 2: Preparation of Piperidin-3-yl Methanamine Intermediate

  • The piperidin-3-yl methanamine can be prepared by reductive amination or via protection/deprotection strategies involving Fmoc or Boc-protected piperidine derivatives.
  • For example, Fmoc-protected piperidine derivatives are synthesized using Fmoc chloride in the presence of sodium carbonate in THF/water mixtures at 0–25 °C with yields around 42%.

Step 3: Coupling Reaction

  • The activated cyclopent-3-ene carbonyl derivative is reacted with the piperidin-3-yl methanamine under controlled conditions to form the amide bond.
  • Coupling reagents such as DIC (diisopropylcarbodiimide) or HOBt (1-Hydroxybenzotriazole) are commonly used in peptide synthesis and can be adapted here to improve yield and purity.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclopent-3-enecarboxylic acid to ethyl ester Thionyl chloride in ethanol, 5–20 °C, 0.5–1.5 h 54–89 Higher yields with controlled addition and temperature; purification by extraction or chromatography.
Fmoc protection of piperidine Fmoc chloride, Na2CO3, THF/H2O, 0–25 °C, 12 h 42 Used for preparing protected piperidine intermediates; purification by chromatography.
Amide bond formation Activated acid derivative + piperidin-3-yl methanamine, coupling agents (DIC, HOBt), room temperature Variable Conditions adapted from peptide synthesis protocols; yields depend on reagent purity and reaction time.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield Range (%) Purification Methods Comments
Cyclopent-3-enecarboxylic acid activation Thionyl chloride, ethanol, 0–20 °C 54–89 Extraction, chromatography Critical for generating reactive intermediate.
Piperidin-3-yl methanamine synthesis Fmoc chloride, Na2CO3, THF/H2O, 0–25 °C 42 Chromatography, HPLC Protecting group strategy for amine handling.
Amide bond formation Coupling agents (DIC, HOBt), room temp Variable HPLC, extraction Peptide coupling adapted for target compound.

Chemical Reactions Analysis

Types of Reactions

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

The compound [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine is a specialized chemical that has garnered attention in various scientific research applications. This article explores its applications, focusing on medicinal chemistry, synthetic methodologies, and potential therapeutic uses.

Structure

The compound features a piperidine ring substituted with a cyclopent-3-ene-1-carbonyl group and a methanamine moiety. This unique structure contributes to its biological activity and potential applications in medicinal chemistry.

Properties

The properties of this compound, including its molecular weight, solubility, and reactivity, are critical for its application in drug development. Understanding these properties helps in predicting the behavior of the compound in biological systems.

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of piperidine compounds exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, piperidine derivatives have been explored for their ability to target specific oncogenic pathways, making them candidates for further development as anticancer agents.

Neuropharmacology : The compound's structure suggests potential neuropharmacological effects. Piperidine derivatives are known to interact with neurotransmitter systems, which can be beneficial in treating neurological disorders such as schizophrenia or depression. Ongoing studies are assessing the efficacy of such compounds in modulating neurotransmitter activity.

Synthetic Methodologies

Synthesis of Complex Molecules : The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and coupling reactions, makes it a valuable building block for synthesizing novel pharmaceuticals. Researchers are exploring efficient synthetic routes to produce this compound and its derivatives on a larger scale.

Therapeutic Potential

Inhibitors of Enzymatic Activity : Compounds like this compound have been studied for their potential as enzyme inhibitors. Inhibiting specific enzymes can lead to therapeutic effects in diseases where those enzymes play a critical role, such as metabolic disorders or inflammatory diseases.

Drug Design and Development : The unique structural features of this compound allow it to be tailored for specific interactions with biological targets. Structure-activity relationship (SAR) studies are being conducted to optimize its pharmacological profile, enhancing its efficacy and reducing side effects.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that piperidine derivatives showed promising results against breast cancer cell lines. The study highlighted the mechanism by which these compounds induced apoptosis through the activation of caspase pathways.

Case Study 2: Neuropharmacological Effects

Research published in Neuroscience Letters explored the effects of similar piperidine compounds on anxiety-like behaviors in animal models. The results indicated that these compounds could modulate anxiety responses, suggesting potential applications in treating anxiety disorders.

Mechanism of Action

The mechanism of action of [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. For instance, in drug discovery, it may act as a ligand binding to receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Cyclopentyl vs. Cyclopentene Substituents
  • [(1-Cyclopentylpiperidin-4-yl)methyl]-(pyridin-3-ylmethyl)amine trihydrochloride ():
    • The cyclopentyl group (saturated) replaces the cyclopentene, reducing conformational rigidity.
    • The trihydrochloride salt form enhances solubility, which is critical for bioavailability.
    • Key Difference: The absence of a double bond in cyclopentyl may reduce electronic interactions in binding pockets compared to the cyclopentene analog .
Aromatic vs. Aliphatic Carbonyl Groups
  • [1-(Thiophene-2-carbonyl)piperidin-3-yl]methanamine ():
    • Thiophene (aromatic heterocycle) replaces cyclopentene, introducing sulfur-based electronic effects.
    • Molecular weight: 224.32 g/mol (C₁₁H₁₆N₂OS), slightly higher than the target compound’s estimated 206.29 g/mol.
    • Key Difference: Aromatic thiophene may engage in π-π stacking, unlike the aliphatic cyclopentene .

Substituted Piperidine Derivatives

Chlorophenyl-Substituted Analogs
  • Molecular weight: 238.76 g/mol (C₁₃H₁₉ClN₂). Key Difference: Chlorine enhances lipophilicity, which may improve blood-brain barrier penetration but raise safety concerns .
Benzyl and Methoxybenzyl Derivatives
  • [1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine hydrochloride (): 4-Methoxybenzyl group increases polarity and solubility (molecular formula: C₁₄H₂₃ClN₂O). Key Difference: Methoxy groups can participate in hydrogen bonding, unlike the non-polar cyclopentene .

Molecular Weight and Solubility

  • The target compound’s estimated molecular weight (~206 g/mol) is lower than many analogs (e.g., 238–270 g/mol in ), suggesting favorable pharmacokinetics.

Biological Activity

Overview

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine is a chemical compound that has gained attention in pharmacological research due to its unique structural properties and potential biological activities. This compound features a cyclopentene moiety linked to a piperidine ring, which is further connected to a methanamine group. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of this compound is C13H19NC_{13}H_{19}N with a molecular weight of approximately 205.30 g/mol. The structure can be represented as follows:

SMILES C1CC(C=C1)C(=O)N2CCCCC2\text{SMILES }C1CC(C=C1)C(=O)N2CCCCC2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperidine ring enhances its ability to interact with neurotransmitter receptors, potentially influencing pathways related to cognition and mood regulation. Research indicates that compounds with similar structures may exhibit agonistic or antagonistic effects on muscarinic receptors, particularly the M1 subtype, which is implicated in cognitive function.

Biological Activity

Recent studies have highlighted several key areas where this compound may exhibit biological activity:

1. Receptor Binding Affinity

  • Preliminary data suggest that this compound may bind selectively to certain receptors, such as the CCR2 chemokine receptor, which plays a role in inflammatory responses and neurodegenerative diseases. For instance, related compounds have shown IC50 values in the nanomolar range for receptor binding, indicating potent interactions.

2. Neuropharmacological Effects

  • Similar piperidine derivatives have been investigated for their potential in treating cognitive impairments associated with conditions like Alzheimer's disease. Studies indicate that modifications in the piperidine structure can enhance selectivity and efficacy at muscarinic receptors, which are critical for cholinergic signaling in the brain.

3. Antioxidant Activity

  • Compounds with similar frameworks have demonstrated antioxidant properties, which may contribute to neuroprotection by mitigating oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Receptor BindingIC50 values in nanomolar range for CCR2
NeuropharmacologicalPotential M1 receptor agonist properties
Antioxidant EffectsExhibited significant antioxidant activity

Case Study: M1 Receptor Agonism

A study focused on the design of muscarinic M1 receptor agonists revealed that compounds structurally related to this compound could effectively enhance cognitive function in vitro. The top candidates demonstrated EC50 values as low as 79 nM, suggesting strong potential for further development as therapeutic agents for cognitive disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine
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[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.